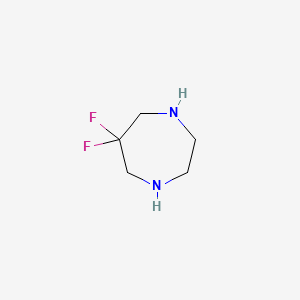

6,6-Difluoro-1,4-diazepane

Description

Contextualization of Medium-Sized Nitrogen Heterocycles in Chemical Research

Nitrogen-containing heterocycles are fundamental structural motifs in chemistry and biology, forming the core of countless natural products, pharmaceuticals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.com An analysis of FDA-approved small-molecule drugs reveals that over two-thirds contain at least one N-heterocycle, highlighting their prominent role in medicine. chim.it Among these, medium-sized heterocycles (containing 8 to 11 atoms) are crucial components of many biologically active compounds. mdpi.comacs.org

Despite their importance, the synthesis of medium-sized rings is notoriously challenging due to unfavorable entropic and enthalpic factors, such as conformational constraints and transannular interactions, which complicate intramolecular cyclization reactions. mdpi.comacs.org Consequently, these structures are often under-represented in chemical screening libraries. mdpi.com The development of efficient synthetic methods to access these complex scaffolds, particularly nitrogen-containing ones, remains an active and vital area of research, driven by the demand for novel therapeutic agents and functional materials. frontiersin.orgresearchgate.net

The Role of Fluorine Substitution in Heterocyclic Ring Systems

The strategic incorporation of fluorine into organic molecules, particularly heterocyclic systems, is a powerful and widely used tool in medicinal chemistry. researchgate.net The unique properties of the fluorine atom—its small size and high electronegativity—can profoundly alter the physicochemical and pharmacokinetic profiles of a parent compound. chim.itresearchgate.net

Key effects of fluorination include:

Metabolic Stability: One of the primary reasons for introducing fluorine is to block metabolic oxidation. nih.gov The carbon-fluorine bond is exceptionally strong, and its presence can prevent enzymatic degradation at that position, thereby increasing the molecule's bioavailability. nih.govbeilstein-journals.org

Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of nearby nitrogen atoms in a heterocycle. nih.gov This reduction in pKa can be beneficial for improving oral absorption and reducing off-target interactions. beilstein-journals.orgnih.gov

Conformational Control: Fluorine substitution can exert significant control over the conformational preferences of a ring system. nih.gov This can be used to lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to a target receptor. chim.it

Binding Interactions: Fluorine can alter a molecule's electronic properties, polarity, and hydrogen-bonding capacity, which can lead to enhanced drug-receptor binding interactions. nih.govnih.gov

The introduction of a geminal difluoro group (CF2), as seen in 6,6-difluoro-1,4-diazepane, can serve as a bioisostere for a carbonyl or ether group, while also imposing distinct conformational constraints on the heterocyclic ring.

| Feature | Impact of Fluorine Substitution |

| Metabolic Profile | Increases stability by blocking oxidative metabolism. nih.gov |

| Acidity/Basicity | Reduces basicity of adjacent amines, which can improve bioavailability. beilstein-journals.orgnih.gov |

| Conformation | Influences and can restrict the conformational freedom of the ring. nih.gov |

| Binding Affinity | Modifies electronic properties, potentially enhancing interactions with biological targets. nih.gov |

Structural and Synthetic Relevance of 1,4-Diazepane Frameworks

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. nih.govresearchgate.net This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in a diverse array of compounds exhibiting significant biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. nih.govresearchgate.netunimi.it

The seven-membered ring of the 1,4-diazepane core provides a unique combination of structural rigidity and conformational flexibility. smolecule.com This allows it to adopt various puckered geometries, such as chair and boat conformations, which can mimic the β-turn structures found in proteins. smolecule.com This mimicry makes diazepane derivatives valuable for targeting enzymes and receptors. smolecule.com The synthesis of the 1,4-diazepane ring system is an area of ongoing research, with methods such as intramolecular reductive amination and cyclization reactions being employed to construct this valuable framework. researchgate.net

Specific Research Context of this compound

The compound this compound represents a targeted modification of the diazepane scaffold, designed to leverage the advantageous properties conferred by geminal difluorination. Research into this specific molecule is primarily focused on its utility as a synthetic intermediate or building block for constructing more complex, biologically active molecules. smolecule.com

The introduction of the difluoro group at the 6-position is strategically significant. It can serve as a conformational constraint and a non-metabolizable bioisostere for a keto group. This modification is intended to enhance the parent molecule's pharmacological profile, potentially leading to improved potency, selectivity, or metabolic stability. While detailed studies on the isolated compound are limited, its derivatives have been investigated in medicinal chemistry contexts. For instance, a related N-acylated difluorinated diazepane derivative was explored in the development of selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor. mdpi.com The compound is commercially available for research purposes, typically as a hydrobromide or dihydrochloride (B599025) salt, facilitating its use in synthetic applications. smolecule.combldpharm.comfluorochem.co.uk

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound-1-carboxylic acid tert-butyl ester | 1166820-07-0 | C10H18F2N2O2 | 236.26 | Solid |

| This compound hydrobromide | 1422344-19-1 | C5H11BrF2N2 | 217.06 | Solid |

| This compound dihydrochloride | 1956307-23-5 | C5H12Cl2F2N2 | 209.06 | - |

Structure

3D Structure

Properties

IUPAC Name |

6,6-difluoro-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)3-8-1-2-9-4-5/h8-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETGEMJXBQDLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,6 Difluoro 1,4 Diazepane and Its Derivatives

Strategic Approaches to the 1,4-Diazepane Core Construction

The creation of the seven-membered 1,4-diazepane ring system is a key challenge that can be addressed through various synthetic strategies. These methods generally fall into two main categories: direct ring-closure reactions and the expansion of smaller, more readily available cyclic precursors.

Cyclization Reactions and Ring-Closure Strategies

Direct cyclization is a common and versatile approach to the 1,4-diazepane core. These strategies involve forming the seven-membered ring from acyclic or partially cyclic precursors through the formation of one or two key bonds.

Intramolecular Cyclization: This is a powerful strategy where a linear precursor containing two nitrogen nucleophiles (or one nucleophile and one electrophile) at appropriate positions is induced to cyclize. The Fukuyama-Mitsunobu reaction is a notable example, where an N-nosyl diamino alcohol undergoes intramolecular cyclization to form the diazepane ring. researchgate.net This method has been successfully used for the multikilogram production of chiral 1,4-diazepane intermediates. researchgate.net Another approach involves the intramolecular C–N cross-coupling reaction of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by systems such as CuI/N,N-dimethylglycine, to yield fused diazepine (B8756704) structures. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) can be employed to generate a linear precursor which, after a subsequent deprotection and intramolecular condensation step, yields a 1,4-diazepine ring. nih.gov For example, using an amino-functionalized starting material like methyl anthranilate in an Ugi-4CR, followed by deprotection and cyclization, provides a convergent route to benzodiazepine (B76468) scaffolds, a strategy applicable to diazepanes. nih.gov A catalytic multicomponent [5 + 2] cycloaddition involving pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes has also been developed for the synthesis of 1,4-diazepines. acs.org

Domino Reactions: These reactions, also known as cascade reactions, involve multiple bond-forming events occurring sequentially in one pot without isolating intermediates. A domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has been developed for the efficient, one-step preparation of monocyclic 1,4-diazepinones under transition metal-free conditions. rsc.org Another domino process uses simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, which proceeds via the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to form the 1,4-diazepane structure. acs.org

Table 1: Comparison of Cyclization Strategies for 1,4-Diazepane Synthesis

| Strategy | Key Reaction Type | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Fukuyama-Mitsunobu | N-nosyl diamino alcohol | High yield, Scalability, Chiral synthesis | researchgate.net |

| Multicomponent Reaction | Ugi-4CR followed by cyclization | Amine, Isocyanide, Aldehyde, Carboxylic acid | High convergency, Diversity-oriented | nih.gov |

| Domino Reaction | Aza-Michael/SN2 | 1-Azadiene, α-halogenoacetamide | One-pot, High efficiency, Metal-free | rsc.org |

| [5+2] Cycloaddition | Rhodium-catalyzed | Pyridine, Sulfonyl-triazole, Alkyne | Access to functionalized diazepines | acs.org |

Ring Expansion Protocols

An alternative to direct cyclization is the expansion of a smaller, pre-existing ring, typically a five- or six-membered heterocycle. This approach leverages well-established chemical rearrangements to insert atoms into the ring, thereby increasing its size.

Schmidt Rearrangement: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions to yield an amide. wikipedia.orgjk-sci.comlibretexts.org When applied to a cyclic ketone, such as a piperidone (a six-membered ring), the reaction inserts a nitrogen atom into the ring, resulting in a seven-membered lactam (a diazepanone). libretexts.orgnih.gov For example, novel tetrahydro-5H-benzo[e] nih.govnih.govdiazepin-5-ones have been synthesized via a Schmidt rearrangement of the corresponding 1,2,3,4-tetrahydro-4-quinolones. nih.gov The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.org

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgbyjus.com Similar to the Schmidt reaction, when applied to the oxime of a cyclic ketone like piperidone, it results in a ring expansion to a lactam. wikipedia.orgresearchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion, which is then hydrolyzed to the lactam. organic-chemistry.orgmasterorganicchemistry.com Various acid catalysts can be used, including sulfuric acid, polyphosphoric acid, and others. wikipedia.org

Introduction of Geminal Difluorine Moieties

The introduction of a gem-difluoro group (CF₂) onto the 1,4-diazepane skeleton is a critical step in the synthesis of 6,6-difluoro-1,4-diazepane. This can be achieved either by fluorinating a pre-formed diazepanone precursor or by constructing the ring from a building block that already contains the gem-difluoro unit.

Direct Fluorination Techniques utilizing Specific Fluorinating Reagents

Direct fluorination typically involves the conversion of a carbonyl group (ketone) at the 6-position of a 1,4-diazepan-6-one (B12853596) precursor into the desired CF₂ group. Several types of reagents are available for this transformation.

Electrophilic Fluorinating Reagents: These reagents act as a source of "F⁺". One of the most common and effective electrophilic reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. cas.cnbeilstein-journals.org It is often used for the fluorination of 1,3-dicarbonyl compounds and can achieve difluorination in the presence of a base. cas.cn

Nucleophilic Deoxofluorinating Reagents: These sulfur-based reagents are highly effective for converting ketones directly to gem-difluorides. acsgcipr.org Key examples include Diethylaminosulfur trifluoride (DAST) and the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). organic-chemistry.orgorganic-chemistry.org These reagents activate the carbonyl oxygen, which is subsequently replaced by two fluorine atoms. The reaction can often be catalyzed by Lewis acids or trace amounts of HF. acsgcipr.org

Table 2: Common Reagents for Gem-Difluorination of Ketones

| Reagent Class | Specific Reagent | Abbreviation | Typical Use | Reference |

|---|---|---|---|---|

| Electrophilic | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of active methylene (B1212753) compounds | cas.cn |

| Nucleophilic | Diethylaminosulfur trifluoride | DAST | Deoxofluorination of ketones/aldehydes | acsgcipr.orgorganic-chemistry.org |

| Nucleophilic | Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Deoxofluorination of ketones/aldehydes | organic-chemistry.orgorganic-chemistry.org |

| Nucleophilic | 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | Deoxofluorination, high thermal stability | acsgcipr.org |

Synthetic Routes to Gem-Difluorinated Homopiperazines

Homopiperazine is a common synonym for 1,4-diazepane. A logical and effective route to this compound involves a multi-step sequence combining ring formation with a subsequent fluorination step.

A general synthetic pathway can be outlined as follows:

Synthesis of a 1,4-Diazepan-6-one Precursor: A suitable acyclic precursor, such as a diamine derivative and a keto-acid derivative, can be cyclized to form the 1,4-diazepan-6-one ring. The specific cyclization strategy (e.g., intramolecular amidation) would be chosen based on the desired substitution pattern and the need for protecting groups on the nitrogen atoms.

Geminal Difluorination: The resulting 1,4-diazepan-6-one is then subjected to deoxofluorination. Reagents like DAST or Deoxo-Fluor® are ideal for this step, as they directly convert the ketone carbonyl group at the 6-position into a gem-difluoromethylene group.

Deprotection/Further Modification: If protecting groups were used on the nitrogen atoms during the synthesis, a final deprotection step would yield the parent this compound.

This modular approach allows for flexibility in the synthesis of various derivatives by modifying the starting materials used in the initial cyclization step.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govijpsjournal.comrsc.org This technology is highly applicable to the synthesis of fluorinated N-heterocycles. benthamdirect.com

Acceleration of Ring Formation: The synthesis of N-heterocycles, including diazepines, is frequently enhanced by microwave irradiation. nih.govunito.it For example, in multicomponent reactions designed to produce benzodiazepine scaffolds, microwave heating reduced reaction times from 48 hours to just 30 minutes. nih.gov This rapid, controlled heating is beneficial for optimizing reaction conditions and quickly generating libraries of compounds.

Enhancement of Fluorination Reactions: Fluorination reactions can also be significantly improved using microwave technology. sinap.ac.cn The electrophilic fluorination of 1,3-dicarbonyl compounds using Selectfluor® is dramatically accelerated under microwave irradiation, with reactions completing in minutes rather than hours. cas.cn This rapid heating minimizes the formation of byproducts. The use of Selectfluor® in acetonitrile (B52724) at 150°C with microwave heating for 10 minutes can afford products in yields comparable to those obtained by prolonged conventional heating. researchgate.net These findings strongly suggest that the gem-difluorination of a 1,4-diazepan-6-one precursor could be similarly enhanced, leading to a more efficient and rapid synthesis of the target compound.

Table 3: Effect of Microwave Irradiation on Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Ugi-4CR (Benzodiazepine) | 48 hours at room temp. | 30 minutes at 100°C | Drastic reduction in reaction time | nih.gov |

| Electrophilic Fluorination | Long reaction times required | 10 minutes | Speed, comparable yields, less tar formation | cas.cn |

| General N-Heterocycle Synthesis | Hours/days, often harsh conditions | Minutes, milder conditions | Higher yields, improved purity, speed | nih.govijpsjournal.comunito.it |

Photoredox-Catalyzed and Radical-Mediated Syntheses of Fluorinated Diazepanes

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of unique chemical bonds under mild reaction conditions. mdpi.com This methodology has proven particularly effective for the introduction of fluorine-containing functional groups into organic molecules. mdpi.com While direct photoredox-catalyzed gem-difluorination of a pre-formed 1,4-diazepane ring at the C6 position is not extensively documented, related strategies for the synthesis of fluorinated aza-heterocycles suggest plausible routes.

One potential approach involves the radical-mediated cyclization of appropriately substituted acyclic precursors. For instance, a difluoroalkyl radical could be generated from a suitable precursor and then undergo an intramolecular cyclization. A hypothetical reaction scheme could involve a substrate with a pending amine and a leaving group, which, upon radical generation, cyclizes to form the seven-membered diazepane ring.

Research by Tlili and coworkers has demonstrated the use of photoredox catalysis for the synthesis of arylsulfonyl fluorides, showcasing the broad applicability of this method for generating fluorine-containing compounds. mdpi.com Furthermore, the use of 2-substituted-1,3-imidazolidines for the photorelease of carbon-based radicals highlights the potential for generating radical intermediates that could participate in the formation of diazepane rings. rsc.org

A nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues with a fluorinated side chain. thieme.de This highlights the potential of transition metal catalysis in conjunction with radical processes for the construction of fluorinated aza-heterocycles.

Domino and Cascade Reaction Sequences for Functionalized Diazepanes

Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. researchgate.netnih.gov These processes are particularly well-suited for the construction of heterocyclic systems like diazepanes.

A one-pot, two-step method for the synthesis of highly functionalized piperidines involving the formal [4+2] cycloadditions of Schiff bases and Nazarov reagents demonstrates the power of domino reactions in constructing nitrogen-containing rings. researchgate.net While not directly applied to this compound, this strategy could potentially be adapted. A plausible domino approach for a functionalized diazepane could involve the in situ generation of a reactive intermediate that undergoes a series of intramolecular reactions to form the seven-membered ring.

For instance, a described protocol for the synthesis of 1,4-diazepanes and tetrahydro- and decahydro-1,5-benzodiazepines proceeds from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov The key step in this process is the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. nih.gov Introducing a gem-difluoro moiety at the appropriate position of the starting materials could theoretically lead to the desired this compound scaffold.

The following table outlines a conceptual domino reaction for the synthesis of a functionalized diazepane, which could be adapted for a difluorinated analogue.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Condensation | 1,2-Diamine, Difluorinated Keto-ester | Aza-Nazarov Precursor |

| 2 | Cyclization | Aza-Nazarov Precursor | Functionalized this compound |

Stereocontrol and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery and development. While specific methods for the enantioselective synthesis of this compound are not widely reported, strategies employed for related benzodiazepine structures can provide valuable insights.

Rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been successfully used to synthesize chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov This approach, which introduces a stereocenter at the C3 position, could potentially be modified for the synthesis of chiral this compound derivatives by utilizing substrates bearing the gem-difluoro group.

Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the ring-forming step. For proline-derived 1,4-benzodiazepine-2,5-diones, a protocol for retentive C3 alkylation has been described, achieving high enantioselectivities through memory of chirality. researchgate.net This principle could be explored in the synthesis of chiral derivatives of this compound.

The following table summarizes potential enantioselective strategies applicable to the synthesis of chiral this compound derivatives.

| Strategy | Catalyst/Auxiliary | Key Transformation | Potential Outcome |

| Asymmetric Catalysis | Chiral Rhodium Complex | Intramolecular Hydroamination | Enantioenriched Diazepane |

| Chiral Pool Synthesis | Proline-derived Precursors | Diastereoselective Cyclization | Chiral Diazepane-dione |

| Memory of Chirality | Chiral Substrate | Stereoretentive Alkylation | Enantiopure Quaternary Center |

Process Optimization and Scalability Considerations in Industrial and Laboratory Syntheses

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors, including cost of starting materials, reaction efficiency, safety, and environmental impact. For the synthesis of this compound, optimizing the synthetic process is crucial for its practical application.

The choice of reagents and catalysts is also critical. For instance, utilizing inexpensive and environmentally benign catalysts is highly desirable. A reported synthesis of functionalized benzodiazepines employs a mild and reusable catalyst (γ-Fe2O3@SiO2/CeCl3), which could be a model for developing scalable syntheses of related diazepanes. rsc.org

Furthermore, the development of solid-phase synthesis methodologies can facilitate purification and automation, which are advantageous for library synthesis in drug discovery. A solid-phase synthesis for 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones has been described, which proceeds via a cyclization/release strategy. researchgate.net This approach could potentially be adapted for the synthesis of this compound derivatives.

Key considerations for the process optimization and scalability of this compound synthesis are summarized in the table below.

| Factor | Consideration | Example of an Optimized Approach |

| Atom Economy | Maximizing the incorporation of starting material atoms into the final product. | Domino and cascade reactions that form multiple bonds in a single operation. researchgate.netnih.gov |

| Catalyst | Use of efficient, recyclable, and non-toxic catalysts. | Heterogeneous catalysts like γ-Fe2O3@SiO2/CeCl3. rsc.org |

| Reaction Conditions | Mild temperatures and pressures, use of green solvents. | Visible-light photoredox catalysis which often proceeds at room temperature. mdpi.com |

| Purification | Minimizing chromatographic purifications. | Solid-phase synthesis with a release-cyclization strategy. researchgate.net |

| Safety | Avoiding hazardous reagents and exothermic reactions. | Careful thermal analysis and process control. |

Chemical Reactivity and Mechanistic Transformations of 6,6 Difluoro 1,4 Diazepane

Nucleophilic Characteristics of the Diazepane Nitrogen Centers

The nitrogen atoms at the 1- and 4-positions of 6,6-difluoro-1,4-diazepane are secondary amines and, as such, are expected to exhibit nucleophilic character. The electron-withdrawing effect of the gem-difluoro group at the C6 position may slightly reduce the basicity and nucleophilicity of these nitrogen centers compared to a non-fluorinated 1,4-diazepane. However, they are anticipated to readily participate in a variety of reactions with electrophiles.

Common reactions involving the nitrogen centers of 1,4-diazepane derivatives include N-alkylation and N-acylation. nih.gov These transformations are fundamental for the derivatization of the diazepane scaffold, allowing for the introduction of a wide range of functional groups.

Table 1: Plausible Nucleophilic Reactions at the Nitrogen Centers of this compound

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-6,6-difluoro-1,4-diazepane |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-6,6-difluoro-1,4-diazepane |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-6,6-difluoro-1,4-diazepane |

| Michael Addition | α,β-Unsaturated carbonyl | N-(β-Carbonyl)alkyl-6,6-difluoro-1,4-diazepane |

Reactivity at the Geminal Difluorinated Carbon Position

The C6 position, bearing two fluorine atoms, is a site of significant interest. While C-F bonds are generally strong, the presence of two fluorine atoms on the same carbon can influence its reactivity. Nucleophilic substitution at a saturated gem-difluoro center is challenging but not impossible. The reaction would likely proceed through an Sₙ2 mechanism, which would be sterically hindered. Alternatively, under strongly basic conditions, elimination of hydrogen fluoride (B91410) (HF) to form a fluoro-alkene is a potential reaction pathway, although this would require elevated temperatures.

The reactivity of gem-difluoroalkenes towards nucleophiles is well-documented, often proceeding via an addition-elimination mechanism to yield monofluoroalkenes. imperial.ac.uk While this compound is a saturated system, the principles of nucleophilic attack at a difluorinated carbon are relevant.

Ring Interconversions: Expansion, Contraction, and Opening Reactions

Ring interconversions of the this compound skeleton are plausible under specific conditions. Ring expansion could potentially be achieved by functionalizing the C6 position, followed by a rearrangement. For instance, conversion of a hydroxyl group at a neighboring carbon to a good leaving group could initiate a semipinacol-type rearrangement, leading to an eight-membered ring. The ring expansion of gem-difluorocyclopropyl ketones to 3-fluorofurans has been reported, suggesting that the gem-difluoro moiety can participate in ring-expanding transformations. rsc.org

Ring contraction is less probable without significant skeletal reorganization. However, oxidative cleavage of the C2-C3 or C5-C7 bonds could lead to the formation of smaller heterocyclic systems.

Ring-opening reactions of the diazepane ring would likely require harsh conditions, such as treatment with strong acids or reducing agents, leading to the cleavage of the C-N bonds. The presence of the gem-difluoro group is not expected to significantly facilitate ring opening under normal conditions.

Electrophilic and Radical Functionalizations of the Diazepane Skeleton

The nitrogen atoms of this compound are susceptible to electrophilic attack. Besides the aforementioned alkylation and acylation, reactions with sulfonyl chlorides would yield N-sulfonylated derivatives.

Radical functionalization of C-H bonds presents a modern approach to derivatize saturated heterocycles. The Minisci reaction, which involves the addition of a radical to a protonated heterocycle, could be applicable to this compound. Studies on the Minisci reaction of gem-difluorinated cycloalkyl building blocks have shown that these motifs can be successfully incorporated into heterocyclic systems. acs.orgresearchgate.netresearchgate.net This suggests that radical functionalization at the carbon positions of the diazepane ring is a feasible synthetic strategy.

Table 2: Potential Electrophilic and Radical Functionalizations

| Reaction Type | Position | Reagent Example | Product Type |

| N-Sulfonylation | N1, N4 | TsCl, base | N-Tosyl-6,6-difluoro-1,4-diazepane |

| Minisci Reaction | C2, C3, C5, C7 | Alkyl radical source, acid | C-Alkyl-6,6-difluoro-1,4-diazepane |

Transition Metal-Catalyzed Reactions and Cross-Coupling Strategies with this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. This compound can serve as a substrate in such reactions. For instance, the Buchwald-Hartwig amination allows for the N-arylation of amines with aryl halides. mdpi.com Thus, this compound could be coupled with various aryl halides to introduce aromatic substituents on the nitrogen atoms.

Furthermore, derivatives of this compound could be employed in other cross-coupling reactions. For example, if a halogen atom is introduced onto the diazepane backbone, it could participate in Suzuki-Miyaura coupling with boronic acids to form C-C bonds. researchgate.net

Table 3: Plausible Transition Metal-Catalyzed Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Example) | Product |

| Buchwald-Hartwig Amination | This compound | Aryl halide | Pd₂(dba)₃, ligand | N-Aryl-6,6-difluoro-1,4-diazepane |

| Suzuki-Miyaura Coupling | Halo-6,6-difluoro-1,4-diazepane | Boronic acid | Pd(PPh₃)₄, base | C-Aryl-6,6-difluoro-1,4-diazepane |

Exploration of Reaction Mechanisms (e.g., SₙAr, Cycloaddition, Rearrangements)

The reactions involving this compound and its derivatives are governed by well-established mechanistic principles.

SₙAr (Nucleophilic Aromatic Substitution): If an N-aryl derivative of this compound, where the aryl group is activated by electron-withdrawing groups, is subjected to nucleophilic attack, an SₙAr mechanism would be operative. acs.orgwikipedia.orgacsgcipr.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Cycloaddition: While this compound itself is saturated and unlikely to participate directly in cycloaddition reactions, its unsaturated analogue, 2,3-dihydro-1H-1,4-diazepine, can undergo [3+2] cycloaddition with 1,3-dipoles like nitrile oxides. researchgate.netresearchgate.net Such reactions provide a pathway to fused heterocyclic systems.

Rearrangements: As mentioned in section 3.3, rearrangement reactions could be a viable strategy for ring interconversions. The presence of the gem-difluoro group could influence the stability of carbocationic intermediates and thus direct the outcome of rearrangements.

The study of these reaction mechanisms is crucial for understanding and predicting the reactivity of this compound and for the rational design of synthetic routes to novel derivatives.

In Depth Structural and Conformational Investigations

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the precise molecular structure and bonding characteristics of 6,6-Difluoro-1,4-diazepane. A multi-technique approach provides a detailed electronic and vibrational profile of the molecule.

Comprehensive Nuclear Magnetic Resonance (NMR) Studies (1H, 13C, 19F, 15N)

NMR spectroscopy serves as a powerful tool for probing the solution-state structure and connectivity of this compound. While specific experimental data for this compound is not extensively published, the expected spectral characteristics can be inferred from the analysis of related fluorinated heterocycles and foundational NMR principles.

¹H NMR: The proton spectrum is expected to show distinct signals for the methylene (B1212753) (CH₂) groups adjacent to the nitrogen atoms (C2, C3, C5, and C7) and the amine (NH) protons. The protons on C5 and C7, being adjacent to the gem-difluoro center, would likely exhibit complex splitting patterns due to both geminal proton-proton coupling and vicinal coupling to the fluorine atoms (³JHF). The signals for protons at C2 and C3 would be further upfield. The NH protons would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would be characterized by four unique signals. The most notable signal would be that of the C6 carbon, which is directly bonded to two fluorine atoms. This signal is expected to appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) and would be shifted significantly downfield. The C5 and C7 carbons, adjacent to the CF₂ group, would show triplet splitting due to two-bond coupling (²JCF). The C2 and C3 carbons, being furthest from the fluorine atoms, would appear as singlets at the highest field.

¹⁹F NMR: As fluorine is an "NMR active" nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nsf.gov For this compound, a single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal would be split into a triplet of triplets due to vicinal coupling with the four equivalent protons on the adjacent C5 and C7 methylene groups (³JFH).

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique could provide information about the electronic environment of the two equivalent nitrogen atoms in the diazepane ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Splitting Pattern | Coupling Constant |

|---|---|---|---|---|

| ¹H | N1-H, N4-H | Variable (broad) | s | - |

| ¹H | C2-H₂, C3-H₂ | ~2.8 - 3.2 | t | ³JHH |

| ¹H | C5-H₂, C7-H₂ | ~3.0 - 3.5 | t of t | ³JHH, ³JHF |

| ¹³C | C2, C3 | ~45 - 55 | s | - |

| ¹³C | C5, C7 | ~50 - 60 | t | ²JCF |

| ¹³C | C6 | ~115 - 125 | t | ¹JCF |

Note: Predicted values are based on general principles and data for analogous structures.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its characteristic bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the C-F bonds, typically found in the 1000-1200 cm⁻¹ region. Other key absorptions would include N-H stretching (around 3300-3400 cm⁻¹, often broad), C-H stretching (2800-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing symmetric vibrations. The symmetric C-F stretching mode would be expected to produce a strong Raman signal. Vibrations of the C-C and C-N backbone of the diazepane ring would also be active in both IR and Raman spectra, providing a complete vibrational profile.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Strong | Weak |

| C-H Stretch | 2800 - 3000 | Medium | Medium |

| N-H Bend | 1580 - 1650 | Medium | Weak |

| CH₂ Scissor | 1440 - 1480 | Medium | Medium |

| C-F Asymmetric Stretch | 1100 - 1200 | Very Strong | Weak |

| C-F Symmetric Stretch | 1000 - 1100 | Strong | Strong |

| C-N Stretch | 1020 - 1250 | Medium | Medium |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and for studying its fragmentation pathways under ionization. The exact mass of the molecular ion ([M]+) or its protonated form ([M+H]+) allows for the unambiguous determination of its chemical formula (C₅H₁₀F₂N₂).

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve initial cleavage of the diazepane ring. Common fragmentation pathways could include the loss of HF, cleavage adjacent to the nitrogen atoms, and retro-synthetic pathways, leading to the formation of stable smaller fragments.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₁F₂N₂⁺ | 137.08848 |

| [M+Na]⁺ | C₅H₁₀F₂N₂Na⁺ | 159.07042 |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, analysis of related 1,4-diazepane and benzodiazepine (B76468) derivatives provides strong indications of its likely solid-state conformation. acs.orgnih.govresearchgate.net X-ray diffraction studies on similar seven-membered rings consistently show that they adopt non-planar conformations to alleviate ring strain. acs.org

The 1,4-diazepane ring typically exists in a limited number of low-energy conformations, with the most common being the twist-chair and twist-boat forms. nih.govresearchgate.net In the crystalline state, one of these conformations would be "frozen out." The gem-difluoro substitution at the C6 position is expected to influence the preference for a particular conformer due to steric hindrance and electrostatic interactions (e.g., the gauche effect between the fluorine atoms and adjacent groups). Furthermore, the solid-state packing would be heavily influenced by intermolecular hydrogen bonds involving the N-H groups, which would likely form chains or dimeric motifs, contributing to the stability of the crystal lattice. acs.org

Conformational Landscape and Dynamics of the Seven-Membered Ring

Seven-membered rings like 1,4-diazepane are conformationally flexible and can exist as a mixture of several interconverting conformers in solution. The energy differences between these conformers are often small, leading to a complex dynamic equilibrium. The primary low-energy conformations are generally considered to be part of the chair and boat families. Computational studies, often using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of these flexible rings. nih.govresearchgate.net

Energy Barriers for Ring Inversion and Pseudorotation

The interconversion between different ring conformations does not occur freely but must overcome specific energy barriers. The two primary dynamic processes for a seven-membered ring are ring inversion and pseudorotation.

Ring Inversion: This is a high-energy process that involves the flipping of the entire ring from one chair-like conformation to its mirror image. This process typically proceeds through higher-energy boat or twist-boat transition states. DFT calculations on related seven-membered heterocycles, such as 1,2,7-thiadiazepane, have shown that these barriers can be significant, potentially in the range of 40-75 kJ/mol. researchgate.net

Pseudorotation: This is a lower-energy process that involves a wave-like motion of the ring atoms, allowing for interconversion between different twist-chair and twist-boat forms without passing through a planar intermediate. The energy barriers for pseudorotation are typically much lower than for full ring inversion, often just a few kJ/mol. researchgate.net For 1,2,7-thiadiazepane, the calculated barrier for the interconversion of a twist-chair conformation with itself via a symmetric chair transition state is only 2.41 kJ mol⁻¹. researchgate.net

The presence of the gem-difluoro group at C6 in this compound would be expected to alter these energy barriers compared to the unsubstituted parent ring. The steric bulk and the strong dipole moments of the C-F bonds would likely raise the energy of certain transition states, thereby affecting the rate and pathways of conformational interconversion.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Stereoelectronic Effects of Geminal Fluorine on Ring Conformation

The presence of a geminal difluoro group at the C6 position of the 1,4-diazepane ring introduces significant stereoelectronic effects that dictate its conformational landscape. The high electronegativity of fluorine atoms leads to strong polarization of the C-F bonds, creating localized dipoles and influencing the electron distribution within the molecule. These effects, primarily the gauche effect and anomeric effects, play a crucial role in stabilizing certain conformations over others.

The 1,4-diazepane ring is a flexible seven-membered heterocycle that can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. For unsubstituted 1,4-diazepanes, a twist-boat conformation is often found to be of low energy. acs.org However, the introduction of the CF2 group is expected to significantly alter the relative energies of these conformers.

The gauche effect is a well-established phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is favored over the anti arrangement. This is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ-bonding orbital to a C-F σ*-antibonding orbital. In the context of this compound, interactions between the C-F bonds and the lone pairs of the adjacent nitrogen atoms, as well as with C-H bonds, will influence the torsional angles within the ring.

Furthermore, anomeric effects , which involve the delocalization of a lone pair of electrons from a heteroatom to an adjacent antibonding σ* orbital, are also anticipated. In this case, the lone pairs on the nitrogen atoms can interact with the σ* orbitals of the C-F bonds. The strength of these interactions is highly dependent on the dihedral angle between the lone pair and the C-F bond, thus favoring specific ring puckering.

Computational studies on related fluorinated heterocycles have demonstrated that gem-difluorination can lead to a preference for conformations that maximize these stabilizing stereoelectronic interactions, even if it introduces some steric strain. For this compound, it is plausible that the interplay of these effects would favor a twist-boat conformation where the fluorine atoms are positioned to optimize gauche and anomeric interactions with the nitrogen lone pairs and adjacent C-H bonds.

| Stereoelectronic Effect | Description | Predicted Influence on this compound Conformation |

|---|---|---|

| Gauche Effect | Preference for a gauche arrangement of electronegative substituents due to stabilizing hyperconjugative interactions (e.g., σC-H → σC-F). | Favors puckering of the diazepane ring to achieve gauche relationships between C-F bonds and adjacent C-N or C-H bonds, potentially stabilizing a twist-boat conformation. |

| Anomeric Effect | Delocalization of a nitrogen lone pair into an adjacent anti-periplanar σC-F orbital. | Influences the orientation of the C-F bonds relative to the nitrogen atoms, likely favoring a conformation where such stabilizing orbital overlap is maximized. |

| Dipole-Dipole Interactions | Repulsive interactions between the partial negative charges on the fluorine atoms. | May disfavor conformations where the two C-F bonds are eclipsed or syn-periplanar, although this can be overridden by stronger stabilizing stereoelectronic effects. |

Tautomeric Equilibria and Isomeric Forms of this compound Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In derivatives of 1,4-diazepane, particularly those with unsaturation or specific substitution patterns, the potential for tautomeric equilibria exists. While specific studies on the tautomerism of this compound derivatives are not extensively documented, analogies can be drawn from the well-studied tautomerism of related 1,4-diazepine and benzodiazepine systems.

For instance, derivatives of 1,4-diazepine can exhibit imine-enamine tautomerism. If a this compound derivative were to possess a double bond within the ring, the position of this double bond could shift, accompanied by proton migration, to give rise to different tautomeric forms. The presence of the electron-withdrawing gem-difluoro group at the C6 position would be expected to influence the acidity of adjacent protons and the stability of the resulting tautomers.

Consider a hypothetical unsaturated derivative of this compound. The equilibrium between different tautomeric forms, such as those involving the migration of a proton between a nitrogen atom and a carbon atom, would be influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring. Computational and NMR spectroscopic studies on related diazepine (B8756704) systems have shown that the tautomeric equilibrium can be shifted by these factors.

For example, in some 1,4-diazepine systems, a 6H-1,4-diazepine tautomer can be in equilibrium with a 1H-1,4-diazepine tautomer. researchgate.net The gem-difluoro group at C6 in a derivative of this compound would likely disfavor the formation of a double bond at C6 due to the high energy of a vinyl fluoride (B91410), thus influencing the position of the tautomeric equilibrium.

| Tautomeric Form | General Structure | Factors Influencing Equilibrium |

|---|---|---|

| Imine-Enamine Tautomerism | Equilibrium between a structure with a C=N bond and an adjacent C-H bond, and a structure with a C=C bond and an adjacent N-H bond. | Solvent polarity, temperature, electronic nature of substituents. The electron-withdrawing CF2 group would influence the acidity of adjacent protons. |

| Ring-Chain Tautomerism | Equilibrium between the cyclic diazepane structure and an open-chain isomeric form. | More likely in derivatives with specific functional groups that can participate in ring-opening and closing reactions. The stability of the diazepane ring would be a key factor. |

Computational Chemistry and Theoretical Probing of 6,6 Difluoro 1,4 Diazepane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 6,6-Difluoro-1,4-diazepane would provide fundamental insights into its geometry, stability, and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this would involve finding the minimum energy conformation of the seven-membered ring. The diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the bulky and electronegative fluorine atoms at the C6 position will likely have a profound impact on the preferred conformation.

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This includes the calculation of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the difluoro substitution.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Value |

| C-F Bond Length | 1.35 Å |

| C-C Bond Length | 1.54 Å |

| C-N Bond Length | 1.47 Å |

| N-H Bond Length | 1.01 Å |

| F-C-F Bond Angle | 105.0° |

| C-N-C Bond Angle | 115.0° |

| C-C-N Bond Angle | 112.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 2.0 |

| HOMO-LUMO Gap | 9.5 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It allows for the calculation of atomic charges and the analysis of interactions between filled and vacant orbitals. This analysis is particularly useful for understanding the effects of the highly electronegative fluorine atoms on the charge distribution in this compound.

The NBO analysis would likely reveal a significant polarization of the C-F bonds, with the fluorine atoms carrying a substantial negative charge and the C6 carbon atom bearing a corresponding positive charge. This polarization can influence the molecule's reactivity and intermolecular interactions.

Illustrative NBO Charges on Key Atoms of this compound

| Atom | NBO Charge (a.u.) |

| F | -0.45 |

| C6 | +0.80 |

| N1 | -0.60 |

| N4 | -0.60 |

| H (on N) | +0.35 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of high negative potential around the fluorine and nitrogen atoms, making them potential sites for interaction with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms attached to the nitrogen atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT calculations provide a static picture of the molecule's most stable conformation, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation would track the movements of the atoms in this compound, providing a detailed understanding of its conformational flexibility.

For the diazepane ring, MD simulations could reveal the energy barriers between different conformations (e.g., chair to boat interconversion) and the timescales of these transitions. This information is crucial for understanding how the molecule might behave in a solution or when interacting with a biological target. The gem-difluoro substitution is expected to influence the conformational landscape, potentially stabilizing certain conformations or increasing the energy barriers for interconversion.

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational methods are instrumental in mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that connect reactants to products. For this compound, this could involve studying reactions such as N-alkylation, N-acylation, or ring-opening reactions.

By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides the activation energy for a given reaction, which is a key determinant of the reaction rate. Computational elucidation of reaction pathways can guide synthetic chemists in designing efficient routes to new derivatives of this compound.

Prediction and Validation of Spectroscopic Data through Quantum Mechanical Models

The prediction of spectroscopic data using quantum mechanical models is a cornerstone of modern computational chemistry, providing invaluable insights into the structural and electronic properties of molecules. For novel compounds such as this compound, these theoretical approaches allow for the a priori determination of spectral features, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their conformational dynamics. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published theoretical studies specifically detailing the predicted spectroscopic data for this compound.

While specific computational results for this compound are not available, the established methodologies for such predictions are well-documented for analogous fluorinated organic molecules. Density Functional Theory (DFT) is the most common and effective method for calculating NMR and IR spectra. The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is achieved by using a selected DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G*, 6-311+G(d,p)). The choice of functional and basis set is critical for obtaining accurate geometries, which in turn affects the predicted spectroscopic parameters.

Frequency Calculations: Once the geometry is optimized, frequency calculations are performed at the same level of theory. These calculations predict the vibrational modes of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum.

NMR Shielding Tensor Calculations: To predict NMR chemical shifts, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is predominantly used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The accuracy of these predictions is highly dependent on the computational level and the inclusion of environmental effects, such as the solvent. The Polarizable Continuum Model (PCM) is often employed to simulate the solvent environment, which can significantly influence chemical shifts.

Although predicted data is not available, experimental ¹H NMR data for this compound dihydrobromide has been reported. This experimental spectrum serves as a critical benchmark for the future validation of theoretical models.

Table 1: Experimental ¹H NMR Spectroscopic Data for this compound Dihydrobromide

| Nucleus | Experimental Chemical Shift (δ) in Methanol-d₄ [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H (CH₂) | 4.05 | triplet (t) | 12.3 |

| H (CH₂) | 3.76 | doublet (d) | 0.8 |

This experimental data provides the ground truth for validating any future quantum mechanical predictions for this compound. A successful theoretical model would need to reproduce these chemical shifts and coupling patterns with a high degree of accuracy. The discrepancy between predicted and experimental values can often provide deeper insights into the subtle conformational preferences and electronic environment of the molecule in solution. The development of such a validated computational model would be a valuable tool for studying the properties and reactivity of this and related fluorinated diazepanes.

Strategic Applications in Organic Synthesis

6,6-Difluoro-1,4-diazepane as a Versatile Synthetic Scaffold

The unique structural feature of a difluoromethylene group embedded within a 1,4-diazepane ring suggests that this compound could be a highly valuable and versatile scaffold in organic synthesis. The electron-withdrawing nature of the two fluorine atoms is expected to modulate the reactivity of the diazepane ring, potentially enabling novel synthetic transformations.

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

In principle, the 1,4-diazepane core of this compound could serve as a precursor for a wide array of more complex nitrogen-containing heterocyclic systems. The two secondary amine functionalities provide handles for further functionalization, such as N-alkylation, N-arylation, and acylation. Subsequent intramolecular cyclization reactions could then be envisioned to construct fused or bridged heterocyclic systems. For instance, reactions with bifunctional electrophiles could lead to the formation of novel bicyclic and polycyclic structures incorporating the difluorinated diazepane motif. However, at present, there are no specific examples in the literature that demonstrate the use of this compound for these purposes.

Building Block for Complex Polycyclic Structures

The inherent seven-membered ring of this compound could also be utilized as a foundational building block for the assembly of intricate polycyclic architectures. Annulation strategies, where additional rings are fused onto the diazepane framework, could provide access to novel three-dimensional molecular shapes. The presence of the difluoro group could influence the conformational preferences of the diazepane ring, which in turn could direct the stereochemical outcome of subsequent reactions. The development of such synthetic strategies would be of significant interest to the medicinal and materials chemistry communities. Unfortunately, no published studies have yet explored the utility of this compound in the synthesis of complex polycyclic structures.

Rational Design and Synthesis of Fluorinated Heterocyclic Scaffolds for Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The inclusion of fluorinated scaffolds is particularly desirable due to the beneficial effects of fluorine on drug-like properties. This compound represents an attractive, yet unexplored, core for the generation of novel fluorinated heterocyclic libraries.

The rational design of such libraries would involve the systematic derivatization of the two nitrogen atoms of the this compound scaffold with a diverse set of building blocks. This would allow for the exploration of chemical space around this unique fluorinated core. The resulting library of compounds could then be screened for biological activity against a wide range of therapeutic targets. The synthesis of such a library would require the development of a robust and efficient synthetic route to this compound itself, followed by the implementation of parallel synthesis techniques for its derivatization. To date, no such efforts have been reported in the scientific literature.

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Intermediate

The unique electronic properties conferred by the gem-difluoro group suggest that this compound could serve as a key intermediate in the development of novel synthetic methodologies. For example, the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms would be altered compared to its non-fluorinated counterpart. This could enable new types of catalytic reactions or selective functionalizations that are not possible with simple 1,4-diazepane.

Furthermore, the C-F bonds themselves could potentially be activated under specific reaction conditions, opening up avenues for late-stage functionalization of the diazepane ring. The development of such methodologies would not only expand the toolkit of synthetic organic chemists but also provide access to a wider range of novel fluorinated compounds. Regrettably, the chemical literature does not currently contain any reports on the development of synthetic methodologies that utilize this compound as a key intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.